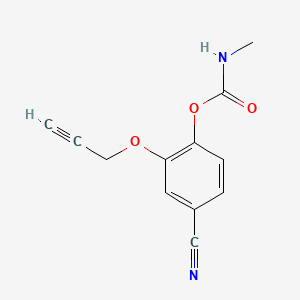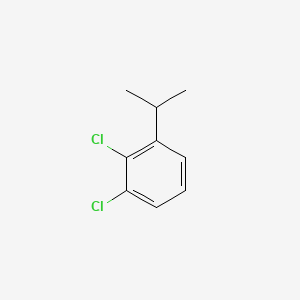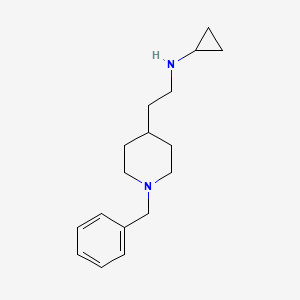![molecular formula C17H36Si2 B13960728 (3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane] CAS No. 61228-15-7](/img/structure/B13960728.png)
(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene is a specialized organic compound known for its unique structural properties. This compound is characterized by the presence of two tert-butyl groups and two dimethylsilyl groups attached to a butadiene backbone. Its molecular formula is C14H30Si2, and it is often used in advanced chemical research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene typically involves the reaction of 3-methyl-1,2-butadiene with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Additionally, large-scale purification techniques such as distillation or crystallization may be employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, lithium diisopropylamide, tetrahydrofuran.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted butadiene derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the tert-butyl and dimethylsilyl groups, which can stabilize transition states and intermediates during chemical reactions. The molecular targets and pathways involved include enzyme active sites, receptor binding sites, and catalytic centers in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-bis(1,1-dimethylethyl)-5-methylbenzene
- Benzene, 1,3-bis(1,1-dimethylethyl)
- 1,3-di-tert-butyl-5-methylbenzene
Uniqueness
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene is unique due to its dual tert-butyl and dimethylsilyl groups, which provide enhanced stability and reactivity compared to similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
61228-15-7 |
|---|---|
Fórmula molecular |
C17H36Si2 |
Peso molecular |
296.6 g/mol |
InChI |
InChI=1S/C17H36Si2/c1-14(2)13-15(18(9,10)16(3,4)5)19(11,12)17(6,7)8/h1-12H3 |
Clave InChI |
LNYWXEAJLXQCPF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C([Si](C)(C)C(C)(C)C)[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)
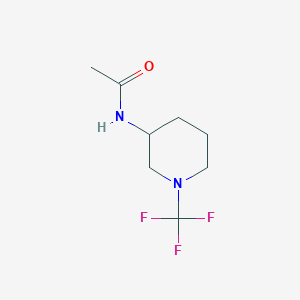
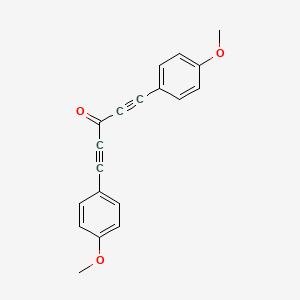
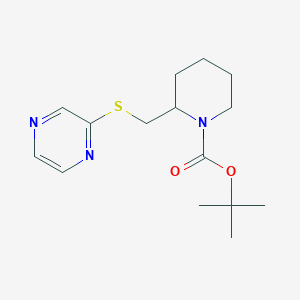
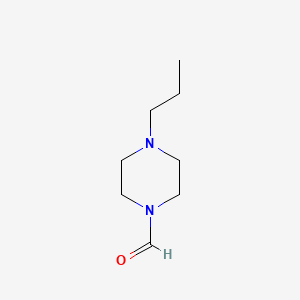
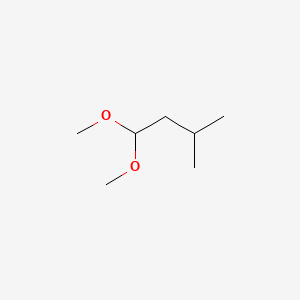
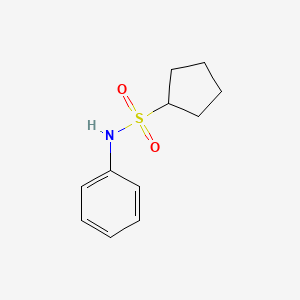
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)

